molecular formula C11H20O6 B14371895 3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 92132-88-2

3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B14371895
CAS No.: 92132-88-2
M. Wt: 248.27 g/mol
InChI Key: UOJNIEZGZWXRED-UHFFFAOYSA-N
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Description

3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic organic compound characterized by its unique spiro structure, which includes two alicyclic rings linked by a central quaternary carbon atom. This compound is known for its reactivity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane can be synthesized through a rearrangement reaction of its isomer, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This exothermic reaction can occur spontaneously with complete conversion. For industrial production, the reaction is typically carried out at elevated temperatures in the presence of catalysts. The rearrangement can be performed in an alkaline medium using reagents such as n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine. Alternatively, it can be achieved photochemically by UV irradiation in the presence of iron pentacarbonyl as a catalyst and triethylamine in boiling pentane .

Chemical Reactions Analysis

Types of Reactions

3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including nucleophilic addition, oxidation, and polymerization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives and polymers that have applications in different fields.

Scientific Research Applications

3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane involves its reactivity towards electrophilic agents and its tendency for cationic polymerization. The compound’s structure allows it to form stable intermediates that can undergo further reactions to form polymers and other derivatives. The molecular targets and pathways involved in its reactions include the activated double bonds of the diketene acetal, which react with diols to form polyorthoesters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and stability, which make it suitable for various applications in drug delivery and polymer synthesis. Its ability to form stable intermediates and undergo controlled polymerization reactions sets it apart from other similar compounds.

Properties

CAS No.

92132-88-2

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

3,9-diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C11H20O6/c1-3-12-9-14-5-11(6-15-9)7-16-10(13-4-2)17-8-11/h9-10H,3-8H2,1-2H3

InChI Key

UOJNIEZGZWXRED-UHFFFAOYSA-N

Canonical SMILES

CCOC1OCC2(CO1)COC(OC2)OCC

Origin of Product

United States

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